3-(4-Methoxyphenyl)-1,1-diphenylurea
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Overview
Description
3-(4-Methoxyphenyl)-1,1-diphenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylurea moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis . STAT3 is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
Similar compounds have been shown to inhibit the activation of stat3, thereby reducing pro-inflammatory responses . This inhibition could potentially be achieved through direct interaction with the target or by affecting calcium channels and muscarinic receptors .
Biochemical Pathways
The inhibition of stat3 activation can affect various downstream signaling pathways involved in inflammation and cell proliferation .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Result of Action
Similar compounds have shown potent anti-inflammatory and anti-arthritic activities, mediated through the inhibition of stat3 activation . These compounds strongly inhibit pro-inflammatory responses in murine macrophages and human synoviocytes from patients with rheumatoid arthritis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,1-diphenylurea typically involves the reaction of 4-methoxyaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxyphenyl)-1,1-diphenylurea.
Reduction: Formation of 3-(4-Aminophenyl)-1,1-diphenylurea.
Substitution: Formation of halogenated derivatives such as 3-(4-Bromophenyl)-1,1-diphenylurea.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1,1-diphenylurea: shares structural similarities with other urea derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,1-diphenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19-14-12-16(13-15-19)21-20(23)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWXTABLCGVRAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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